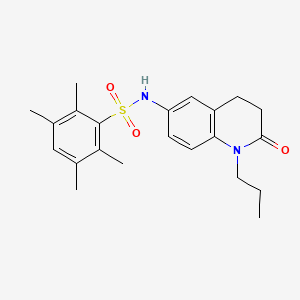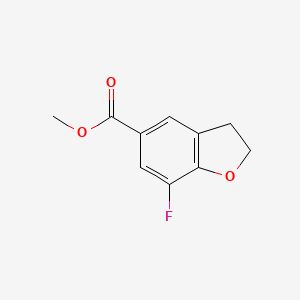
7-Fluoro-2,3-dihidrobenzofurano-5-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-fluoro-2,3-dihydrobenzofuran-5-carboxylate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Aplicaciones Científicas De Investigación
Methyl 7-fluoro-2,3-dihydrobenzofuran-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential as an anti-tumor agent and its role in drug development.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
Methyl 7-fluoro-2,3-dihydrobenzofuran-5-carboxylate is a derivative of benzofuran . Benzofuran and its derivatives have been found to exhibit a wide array of biological activities, making it a privileged structure in the field of drug discovery . .
Mode of Action
Benzofuran derivatives have been found to exhibit antimicrobial activity . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran derivatives have been found to have significant cell growth inhibitory effects in different types of cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including methyl 7-fluoro-2,3-dihydrobenzofuran-5-carboxylate, often involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods: Industrial production of benzofuran derivatives typically employs high-yield methods such as free radical cyclization cascades and proton quantum tunneling, which minimize side reactions and enhance the construction of complex benzofuran ring systems .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 7-fluoro-2,3-dihydrobenzofuran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: Halogenation, nitration, and other substitution reactions can modify the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce halogen or nitro groups .
Comparación Con Compuestos Similares
- Methyl 7-bromo-4-fluoro-2,3-dihydrobenzofuran-5-carboxylate
- Ethyl 5-nitrobenzofuran-2-carboxylate
- Benzofuran carbohydrazide
Comparison: Methyl 7-fluoro-2,3-dihydrobenzofuran-5-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. For example, the presence of a fluorine atom at the 7-position can enhance its antibacterial properties compared to other benzofuran derivatives .
Propiedades
IUPAC Name |
methyl 7-fluoro-2,3-dihydro-1-benzofuran-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-13-10(12)7-4-6-2-3-14-9(6)8(11)5-7/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZIOWIPQAQJJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)F)OCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
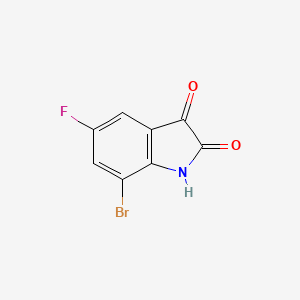
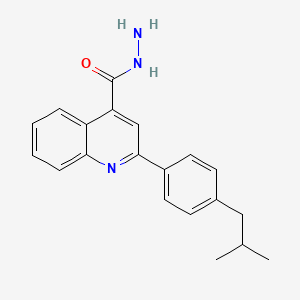

![2-(2,4-dichlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2367766.png)
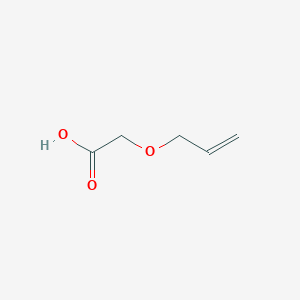
![[5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B2367768.png)
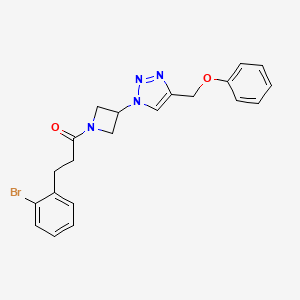
![N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide](/img/structure/B2367773.png)
![Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate](/img/structure/B2367774.png)
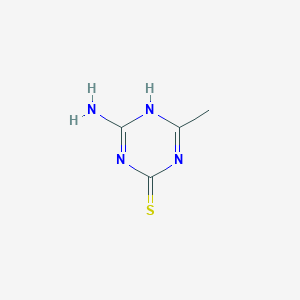
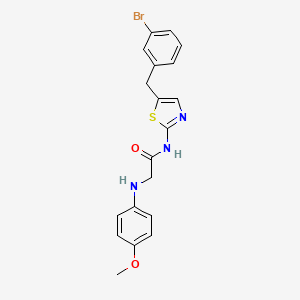
![N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide](/img/structure/B2367779.png)
![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2367780.png)
